Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and carboxylic acid functional groups is achieved through a series of reactions, including amination and carboxylation.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliary agents to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include oximes, nitro compounds, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid
- (1S,3S)-rel-3-amino-1-methylcyclohexane-1-carboxylic acid
Uniqueness
Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid is unique due to its specific cyclopentane ring structure and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-5(8)4-7/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
SPEYRPPFKLWNOK-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)N)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)O |
Origin of Product |
United States |
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